

# A Comparative Spectroscopic Guide to 5-Bromoquinolin-6-ol and Its Structural Isomers

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## Compound of Interest

Compound Name: 5-Bromoquinolin-6-ol

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This guide provides a comprehensive spectroscopic analysis of **5-Bromoquinolin-6-ol**, a substituted quinoline of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for **5-Bromoquinolin-6-ol**, this guide presents a comparative analysis with its structural and functional group isomers: 6-Bromoquinoline, 5-Bromoisoquinoline, and the parent phenol, Quinolin-6-ol. The data herein is intended to serve as a valuable reference for the characterization and identification of these compounds.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of **5-Bromoquinolin-6-ol** and its selected alternatives. Please note that where experimental data for **5-Bromoquinolin-6-ol** is unavailable, predicted values or data from closely related isomers are used and explicitly noted.

Table 1: FT-IR Spectroscopic Data (cm<sup>-1</sup>)

Functional Group	5-Bromoquinolin-6-ol (Predicted/Iso mer Data)	6-Bromoquinoline[1][2]	5-Bromoisoquinoline[3]	Quinolin-6-ol[4]
O-H Stretch	~3400 (broad)	-	-	~3300 (broad)
Aromatic C-H Stretch	~3100-3000	~3050	~3050	~3080-3020
C=N Stretch	~1620	~1600	~1582	~1625
Aromatic C=C Stretch	~1580, 1500, 1450	~1570, 1480, 1450	~1509, 1484	~1590, 1510, 1470
C-O Stretch	~1250	-	-	~1240
C-Br Stretch	~600-500	~650	~600-500	-

Table 2: <sup>1</sup>H NMR Spectroscopic Data (δ, ppm) in CDCl<sub>3</sub>

Proton	5-Bromoquinolin-6-ol (Predicted)	6-Bromoquinoline[2][5][6]	5-Bromoisoquinoline	Quinolin-6-ol[4]
H2	~8.8 (dd)	8.89 (dd)	9.27 (s)	8.68 (dd)
H3	~7.4 (dd)	7.38 (dd)	8.52 (d)	7.29 (dd)
H4	~8.6 (dd)	8.09 (d)	7.73 (d)	8.00 (d)
H5	-	8.23 (d)	-	7.20 (d)
H7	~7.6 (d)	7.75 (dd)	7.95 (d)	7.35 (dd)
H8	~7.3 (d)	8.05 (d)	7.60 (t)	7.07 (d)
OH	~5.0-6.0 (br s)	-	-	~9.0 (br s)

Table 3: <sup>13</sup>C NMR Spectroscopic Data (δ, ppm) in CDCl<sub>3</sub>

Carbon	5-Bromoquinolin-6-ol (Predicted)	6-Bromoquinoline <sup>[2][5]</sup>	5-Bromoisoquinoline	Quinolin-6-ol <sup>[4]</sup>
C2	~150	151.1	152.9	148.5
C3	~122	121.7	120.3	121.7
C4	~136	135.9	144.6	135.5
C4a	~148	147.9	128.4	144.2
C5	~110 (C-Br)	130.4	118.5 (C-Br)	108.2
C6	~155 (C-OH)	120.9 (C-Br)	133.9	156.0 (C-OH)
C7	~125	133.3	129.3	122.3
C8	~118	129.0	127.9	129.5
C8a	~140	128.6	134.3	128.8

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of quinoline derivatives.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Solid):

- **KBr Pellet Method:** Approximately 1-2 mg of the solid sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Attenuated Total Reflectance (ATR):** A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

Instrumentation and Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Procedure: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the instrument, and the spectrum is acquired, typically in the range of 4000-400  $\text{cm}^{-1}$ .

## Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation (Solution):

- A stock solution of the compound is prepared by dissolving a precisely weighed sample in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).
- Serial dilutions are made to obtain solutions of desired concentrations.

Instrumentation and Data Acquisition:

- Instrument: A dual-beam UV-Vis spectrophotometer.
- Procedure: A quartz cuvette is filled with the solvent to record a baseline. The sample solution is then placed in the sample cuvette, and the absorbance spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of the sample for  $^1\text{H}$  NMR or 20-50 mg for  $^{13}\text{C}$  NMR is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- The solution is transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard ( $\delta = 0.00$  ppm).

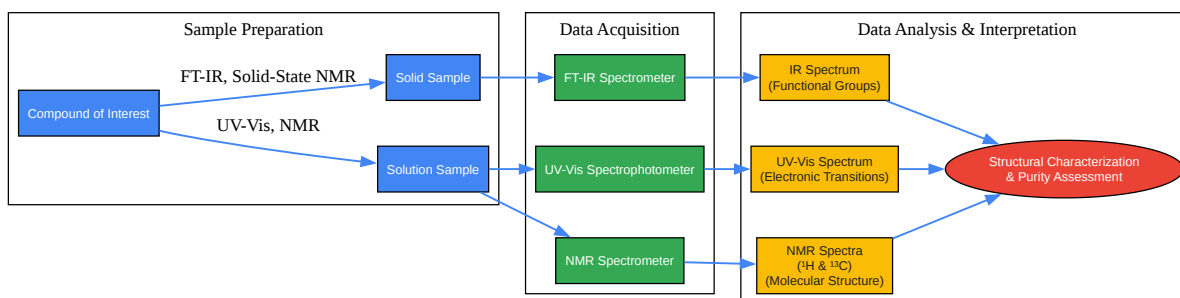
Instrumentation and Data Acquisition:

- Instrument: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

- $^1\text{H}$  NMR Acquisition: A standard one-pulse sequence is used. The spectral width is typically set to 12-15 ppm.
- $^{13}\text{C}$  NMR Acquisition: A proton-decoupled pulse sequence is used. The spectral width is typically set to 200-240 ppm. A larger number of scans is usually required compared to  $^1\text{H}$  NMR.

## Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of **5-Bromoquinolin-6-ol**.



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Caption: Workflow for the spectroscopic analysis of a chemical compound.

Caption: Chemical structure of **5-Bromoquinolin-6-ol** with key features.

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